molecular formula C6H10N2O2 B1404345 Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate CAS No. 89600-89-5

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No.: B1404345
CAS No.: 89600-89-5
M. Wt: 142.16 g/mol
InChI Key: UVWBRBQHQMCEGW-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Mechanism of Action

Target of Action

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a pyrazole derivative . Pyrazoles are known to have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets due to their versatile frameworks . The interaction of this compound with its targets would result in changes that contribute to its biological activities.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives , it can be inferred that this compound may affect multiple pathways and their downstream effects.

Pharmacokinetics

For instance, the compound’s solubility in propylene glycol suggests that it may have certain lipophilic characteristics, which could influence its absorption and distribution.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it can be inferred that the compound may have various molecular and cellular effects.

Action Environment

It’s known that the compound should be stored in a sealed, dry place at room temperature , suggesting that certain environmental conditions may affect its stability.

Biochemical Analysis

Biochemical Properties

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with hydrolases and transferases, facilitating the hydrolysis and transfer of functional groups. The compound’s nitrogen atoms can form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and specificity. Additionally, this compound can act as a substrate for certain oxidoreductases, participating in redox reactions that are crucial for cellular metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of kinases and phosphatases, which are key regulators of signal transduction pathways. By affecting these enzymes, the compound can alter the phosphorylation status of target proteins, leading to changes in cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and influencing their binding to DNA .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme, preventing substrate access. Additionally, this compound can induce changes in gene expression by binding to regulatory elements on DNA, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions by modulating enzyme activity and gene expression. At high doses, it may exhibit toxic effects, including cellular apoptosis and necrosis. Studies have identified threshold doses beyond which the compound’s adverse effects become significant. These findings are essential for determining safe and effective dosage ranges for potential therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases. These interactions facilitate the compound’s biotransformation and elimination from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in certain cellular compartments, affecting its bioavailability and activity. These transport and distribution mechanisms are vital for understanding the compound’s pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. For example, this compound may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular respiration. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. This reaction leads to the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and other industrial products.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-2-10-6(9)5-3-4-7-8-5/h4-5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWBRBQHQMCEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743279
Record name Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89600-89-5
Record name Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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